
bis(2,5-Dioxopyrrolidin-1-yl) undecanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2,5-Dioxopyrrolidin-1-yl) undecanedioate is a chemical compound with the molecular formula C19H26N2O8 and a molecular weight of 410.42 g/mol . It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis(2,5-Dioxopyrrolidin-1-yl) undecanedioate typically involves the reaction of undecanedioic acid with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Bis(2,5-Dioxopyrrolidin-1-yl) undecanedioate undergoes several types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, leading to the substitution of the NHS ester group.
Hydrolysis: In the presence of water, it can hydrolyze to form undecanedioic acid and N-hydroxysuccinimide.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines and thiols.
Hydrolysis Conditions: Hydrolysis typically occurs under mild acidic or basic conditions.
Major Products
Substitution Products: Depending on the nucleophile, the major products can include amides or thioesters.
Hydrolysis Products: The primary products are undecanedioic acid and N-hydroxysuccinimide.
Scientific Research Applications
Bis(2,5-Dioxopyrrolidin-1-yl) undecanedioate is widely used in scientific research due to its ability to act as a crosslinker. Its applications include:
Chemistry: Used in the synthesis of complex molecules and polymers.
Biology: Employed in protein-protein interaction studies through crosslinking mass spectrometry (XL-MS).
Medicine: Investigated for potential use in drug delivery systems.
Industry: Utilized in the production of advanced materials and coatings.
Mechanism of Action
The mechanism of action of bis(2,5-Dioxopyrrolidin-1-yl) undecanedioate involves the formation of covalent bonds with target molecules. The NHS ester groups react with primary amines to form stable amide bonds, facilitating the crosslinking of proteins or other biomolecules . This crosslinking ability is crucial for studying protein interactions and structural dynamics.
Comparison with Similar Compounds
Similar Compounds
Bis(2,5-Dioxopyrrolidin-1-yl) 3,3′-sulfinyldipropionate: Another NHS ester-based crosslinker used in protein studies.
Bis(2,5-Dioxopyrrolidin-1-yl) carbonate: Used in similar applications but with different reactivity and stability profiles.
Uniqueness
Bis(2,5-Dioxopyrrolidin-1-yl) undecanedioate is unique due to its specific spacer length and reactivity, making it suitable for particular crosslinking applications where other compounds may not be as effective .
Properties
Molecular Formula |
C19H26N2O8 |
|---|---|
Molecular Weight |
410.4 g/mol |
IUPAC Name |
bis(2,5-dioxopyrrolidin-1-yl) undecanedioate |
InChI |
InChI=1S/C19H26N2O8/c22-14-10-11-15(23)20(14)28-18(26)8-6-4-2-1-3-5-7-9-19(27)29-21-16(24)12-13-17(21)25/h1-13H2 |
InChI Key |
UPOYOLRGLVORRT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCCCCCCCCC(=O)ON2C(=O)CCC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


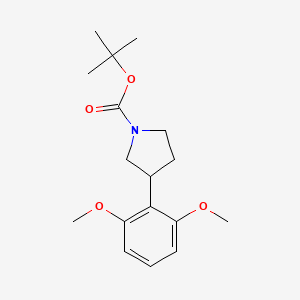
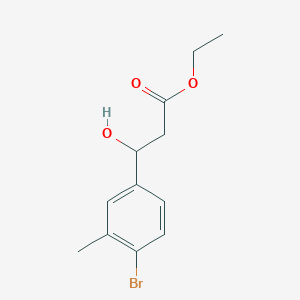
![2,2-Difluoro-5,7-diiodobenzo[d][1,3]dioxol-4-ol](/img/structure/B13673185.png)
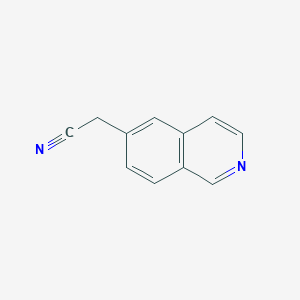
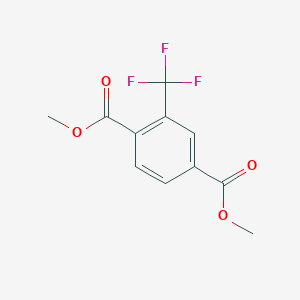
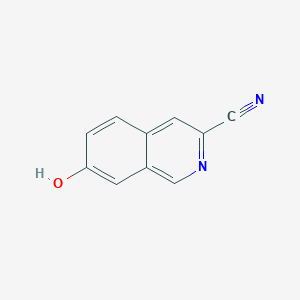

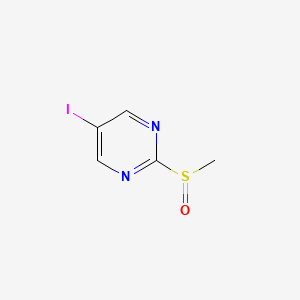
![6-Bromo-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one](/img/structure/B13673240.png)
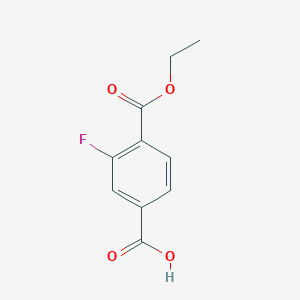


![3,5,7-Tribromo-1H-pyrazolo[4,3-b]pyridine](/img/structure/B13673257.png)

